AB-3PRGD2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Rgd Peptide Mediated Cellular Interactions
Integrin Receptor Recognition and Binding Dynamics
Integrins are heterodimeric transmembrane proteins composed of α and β subunits. karger.comnih.gov The recognition of the RGD sequence occurs at a specific binding pocket located at the interface of the α and β subunit head domains. nih.govbiorxiv.org This interaction is cation-dependent and crucial for mediating the connection between the external environment and the cell's internal machinery. biorxiv.org
While the RGD motif is a common binding sequence, not all integrins recognize it. nih.govnus.edu.sg There are eight principal integrin subtypes that are classified as RGD-binding: αvβ3, αvβ5, α5β1, αIIbβ3, αvβ1, αvβ6, αvβ8, and α8β1. nih.govacs.org These receptors are expressed on various cell types and bind to the RGD sequence present in a range of ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin. nih.govnih.govresearchgate.net
| RGD-Binding Integrin Subtype | Key Ligands (Containing RGD motif) | Primary Cellular Functions |
|---|---|---|
| αvβ3 | Vitronectin, Fibronectin, Osteopontin, Fibrinogen | Angiogenesis, Tumor progression, Bone resorption |
| αvβ5 | Vitronectin | Angiogenesis, Cell survival |
| α5β1 | Fibronectin | Cell adhesion to fibronectin, Embryogenesis |
| αIIbβ3 | Fibrinogen, von Willebrand Factor, Fibronectin | Platelet aggregation |
| αvβ6 | Fibronectin, TGF-β activation | Wound healing, Cancer invasion |
| αvβ8 | TGF-β activation, Vitronectin | Vascular development, Regulation of inflammation |
The three-dimensional structure of both the RGD peptide and the integrin receptor plays a critical role in their binding dynamics. Integrins can exist in different conformational states, often described by a "switchblade" model, transitioning from a bent, low-affinity state to an extended, high-affinity conformation upon activation. nih.govbiorxiv.org Ligand binding occurs at a shallow crevice between the αv and β3 subunits. mdpi.com
The conformation of the RGD sequence itself is paramount. Studies have shown that cyclic RGD peptides, which have a more constrained and defined structure, often exhibit higher affinity and selectivity for specific integrin subtypes compared to their linear counterparts. mdpi.comacs.org For example, a bent conformation of the RGD sequence is associated with higher selectivity for the αVβ3 receptor over the αIIbβ3 receptor. acs.org The binding process can be described by models such as "induced fit" or "conformational selection," where the flexibility and disorder of the RGD-containing loop allow it to adapt to the integrin binding site. nih.gov This dynamic interaction involves key molecular contacts, including the formation of salt bridges between the arginine residue of the RGD motif and aspartate residues on the integrin's α-subunit, and the coordination of the RGD's aspartate residue with a metal ion in the β-subunit's Metal Ion-Dependent Adhesion Site (MIDAS). mdpi.com
Downstream Cellular Signaling Pathways Activated by RGD-Integrin Engagement
The binding of RGD-containing ligands to integrins is not merely a physical tethering mechanism; it is a critical signaling event that transmits information from the extracellular matrix across the cell membrane, a process termed "outside-in signaling". nih.gov This engagement triggers the clustering of integrins and the recruitment of a multitude of signaling and structural proteins to the cytoplasmic tails of the integrin subunits. biologists.combiologists.com
Upon RGD-integrin binding and clustering, one of the most immediate downstream events is the formation of focal adhesions. nih.govwikipedia.org These are large, dynamic protein complexes that physically link the ECM to the intracellular actin cytoskeleton. wikipedia.org The initial engagement recruits cytoplasmic proteins such as talin and kindlin to the β-subunit tail, which is a critical step in integrin activation and the subsequent assembly of the focal adhesion complex. nih.govresearchgate.net
This process nucleates a cascade of events, including the recruitment and activation of key signaling molecules like Focal Adhesion Kinase (FAK) and Src family kinases. nih.govpnas.orgresearchgate.net FAK activation is a central event, leading to further signaling that organizes the actin cytoskeleton into contractile bundles known as stress fibers, which terminate at focal adhesions. biologists.comnih.gov The nanoscale spacing and density of RGD ligands on a surface are critical; a certain ligand density is required for the maturation of nascent adhesions into stable focal adhesions capable of supporting stress fiber assembly. nih.govpnas.org
The signaling pathways initiated by RGD-integrin interactions are central regulators of a cell's ability to adhere, spread out on a substrate, and migrate. nih.govacs.org The strength of cell adhesion is modulated by both the number of RGD-integrin bonds and their spatial organization. biologists.com Studies show that presenting RGD ligands in nanoscale clusters enhances cell adhesion strength and promotes more efficient cell spreading. biologists.comnih.gov
Cell migration is a complex, cyclical process involving the extension of the leading edge, formation of new adhesions, and retraction of the rear. RGD-integrin signaling, particularly through FAK, regulates these dynamics. researchgate.netnih.gov Antagonizing RGD-binding integrins has been shown to inhibit cell attachment and migration, often accompanied by the disassembly of the actin cytoskeleton. researchgate.netdovepress.com The interplay between different integrin subtypes, such as αvβ3 and α5β1, can also dictate downstream signaling to regulate the persistence and strategy of cell migration. nih.gov
Beyond controlling cell structure and movement, RGD-integrin signaling profoundly influences cell fate decisions, including proliferation and survival. nih.govacs.org For many cell types, anchorage to the ECM via integrins is a prerequisite for proliferation. dovepress.com The signaling cascades initiated by RGD binding, involving pathways like the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), can promote cell cycle progression. nih.govnih.gov
Furthermore, integrin-mediated adhesion provides essential survival signals that protect cells from a specific form of programmed cell death known as anoikis, which is induced by the loss of cell-matrix anchorage. researchgate.netdiabetesjournals.org Engagement of RGD-binding integrins can activate survival pathways, such as the one involving protein kinase B (Akt). nih.govdiabetesjournals.org Conversely, blocking these RGD-integrin interactions with antagonists can disrupt these survival signals, leading to the induction of anoikis in susceptible cells. researchgate.netnih.gov
Integrin-Growth Factor Receptor Crosstalk in RGD-Mediated Signaling
The interaction between cells and the extracellular matrix (ECM) through Arginine-glycine-aspartic acid (RGD)-binding integrins is a critical regulator of cellular behavior. This regulation is not solely dependent on integrin signaling alone but is intricately connected with the signaling pathways of growth factor receptors (GFRs). This crosstalk is a synergistic and often bidirectional process where the engagement of one receptor class modulates the activity of the other, leading to integrated and amplified cellular responses such as proliferation, migration, and differentiation. beilstein-journals.orgnih.gov
The binding of RGD sequences within ECM proteins like fibronectin and vitronectin to integrins initiates the formation of focal adhesion complexes (FACs). nih.govmolbiolcell.org These complexes are not merely structural links to the cytoskeleton but are dynamic signaling hubs where both integrins and GFRs are spatially co-localized. nih.gov This proximity is fundamental to their crosstalk, allowing for the efficient integration of their respective signaling cascades. Research using magnetic microbeads coated with a synthetic RGD-containing peptide demonstrated that the formation of FACs leads to the rapid recruitment of multiple signaling molecules that are common to both integrin and GFR pathways. molbiolcell.orgnih.gov
This convergence of signaling pathways within the focal adhesion allows for precise control over cellular processes. For instance, many of the chemical signaling events induced by both receptor types appear to function in a "solid-state" on the insoluble cytoskeletal scaffolds within the FAC, which may serve as a primary site for signal integration between these two major regulatory systems. nih.gov
Several distinct mechanisms describe the crosstalk between RGD-activated integrins and GFRs:
Collaborative and Concomitant Activation : In this mode, integrins and GFRs activate parallel signaling pathways that converge on common downstream effector molecules. beilstein-journals.org For example, both receptor types can independently activate the Ras-MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase)-Akt pathways. beilstein-journals.orgnih.gov Integrin activation can also create a supportive microenvironment that enhances GFR signaling in response to its ligand. beilstein-journals.org This collaboration is essential for processes like adhesion-dependent cell survival, where GFRs signal inefficiently without concurrent integrin-mediated adhesion. beilstein-journals.orgliverpool.ac.uk
Direct, Ligand-Independent GFR Activation : Compelling evidence shows that RGD-integrin ligation can directly trigger the activation of GFRs, even in the complete absence of their cognate growth factors. beilstein-journals.orgliverpool.ac.uk For example, cell adhesion via integrins can induce the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR). beilstein-journals.orgliverpool.ac.uk This ligand-independent activation may produce a unique pattern of receptor tyrosine phosphorylation, leading to distinct downstream signaling outputs compared to canonical ligand-induced activation. liverpool.ac.uk This mechanism has also been demonstrated for other receptors, including the Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). beilstein-journals.orgrsc.org
Bidirectional Signaling : The crosstalk is not unidirectional. Growth factor stimulation can, in turn, influence integrin function. GFR activation can lead to the clustering of integrins, thereby enhancing their signaling capacity. beilstein-journals.org Furthermore, signaling from GFRs can upregulate the expression of integrin genes, creating a positive feedback loop that amplifies the cell's response to its microenvironment. beilstein-journals.orgmdpi.com In endothelial cells, for instance, VEGF stimulation leads to c-Src-mediated phosphorylation of the β3 integrin subunit, a key event in controlling VEGF-induced, integrin-mediated cell adhesion and migration. ahajournals.org
Activation of Latent Growth Factors : A unique mechanism of crosstalk involves the activation of latent growth factors stored in the ECM. The Transforming Growth Factor-β (TGF-β) is a prime example. It is secreted and stored in the ECM in an inactive complex with its propeptide, the Latency Associated Peptide (LAP), which contains an RGD sequence. mdpi.comresearchgate.net Certain RGD-recognizing integrins, notably αvβ6, can bind to this RGD motif within LAP. mdpi.com This interaction is thought to exert mechanical force that releases the active TGF-β, allowing it to bind its receptor and initiate signaling, which in turn promotes the expression of other integrins and GFRs. mdpi.comresearchgate.net
The following tables summarize key research findings related to the molecules involved in this crosstalk and the different modes of interaction.
Table 1: Signaling Molecules Recruited to Focal Adhesion Complexes (FACs) via RGD-Ligand Binding
This table details the signaling molecules shown to be enriched in isolated FACs following cell binding to RGD-coated surfaces, indicating their role in the integration of integrin and growth factor signaling.
| Molecule Class | Specific Molecule | Function in Signaling Crosstalk | Reference |
| Tyrosine Kinases | pp60c-Src | Phosphorylates integrin cytoplasmic tails and GFR pathway components. ahajournals.org | nih.gov, molbiolcell.org |
| pp125FAK | A key mediator of integrin signaling, activated upon RGD binding. nih.gov | nih.gov, molbiolcell.org | |
| GFRs | FGF receptor (flg) | Co-localizes with integrins in FACs for signal integration. | nih.gov, molbiolcell.org |
| Enzymes | Phospholipase C-gamma | Involved in second messenger signaling for both pathways. | nih.gov, molbiolcell.org |
| PI3-Kinase | Central node in pro-survival and proliferation pathways activated by both receptors. nih.gov | nih.gov, molbiolcell.org | |
| Transporters | Na+/H+ antiporter | Regulates intracellular pH, influencing cytoskeletal organization and cell migration. | nih.gov, molbiolcell.org |
Table 2: Mechanisms of Integrin-Growth Factor Receptor Crosstalk
This table outlines the primary modes of interaction between integrins and GFRs initiated by RGD-mediated adhesion.
| Mechanism | Description | Key Receptor Pairs | Downstream Pathways | Reference |
| Collaborative Activation | Integrin activation creates a permissive environment for GFR signaling. | α5β1 - PDGFR, αvβ3 - VEGFR | Ras-MAPK, PI3K-Akt | beilstein-journals.org, rsc.org |
| Direct Activation | Integrin ligation activates GFRs without their corresponding ligand. | Integrins - EGFR, Integrins - PDGFR | Receptor Tyrosine Phosphorylation | beilstein-journals.org, liverpool.ac.uk |
| Bidirectional Signaling | GFR activation enhances integrin expression and clustering. | VEGFR - αvβ3 | Integrin Gene Expression, c-Src Activation | beilstein-journals.org, mdpi.com, ahajournals.org |
| Latent GF Activation | Integrin binding to the ECM releases and activates stored growth factors. | αvβ6 - TGF-β Receptor | EMT, Cell Proliferation | mdpi.com, researchgate.net |
Structural and Chemical Modifications of Rgd Peptides for Enhanced Functionality
Linear versus Cyclic RGD Peptide Structures
A primary strategy to improve the biological potency of RGD peptides is to reduce their conformational flexibility through cyclization. qyaobio.com Linear RGD peptides, due to their inherent flexibility, can adopt numerous conformations, which can lead to instability and increased susceptibility to chemical and enzymatic degradation. qyaobio.comnih.gov In contrast, cyclic RGD peptides possess a more rigid structure, which has significant implications for their interaction with integrins. qyaobio.com
| Characteristic | Linear RGD Peptides | Cyclic RGD Peptides | Reference |
|---|---|---|---|
| Conformational Flexibility | High | Low (structurally rigid) | qyaobio.comnih.gov |
| Binding Affinity to Integrins | Lower | Higher and often more selective | wikipedia.orgqyaobio.com |
| Stability (Chemical & Proteolytic) | Lower; susceptible to degradation | Higher; more resistant to degradation | wikipedia.orgqyaobio.comnih.gov |
| Interaction with Target Receptor | Can trigger configurational instability | Provides a more stable binding configuration | nih.govmdpi.com |
The conformational constraints imposed by cyclization significantly enhance the binding affinity and proteolytic stability of RGD peptides. wikipedia.orgmdpi.com The rigid structure of cyclic peptides pre-organizes the RGD motif into a conformation that is more favorable for binding to specific integrin subtypes, thus increasing both affinity and selectivity. nih.govacs.org For example, the cyclic peptide ACDCRGDCFCG, also known as RGD4C, was found to be 200 times more potent than many linear RGD peptides. wikipedia.org This increased potency is attributed to the optimized spatial orientation of the Arg and Asp side chains, which is crucial for effective integrin binding.
Cyclization also confers a remarkable increase in stability. Linear RGD peptides are particularly vulnerable to chemical degradation at the aspartic acid residue. nih.gov A study comparing a linear peptide (Arg-Gly-Asp-Phe-OH) with a cyclic peptide (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2) found that the cyclic version was approximately 30-fold more stable than the linear one at a neutral pH of 7. nih.gov This enhanced stability is due to the decreased structural flexibility imposed by the ring, which protects the susceptible peptide bonds from enzymatic cleavage. nih.govnih.gov
Design and Development of RGD Peptidomimetics
Building upon the principles learned from cyclic peptides, researchers have developed RGD peptidomimetics. These are non-peptidic molecules designed to mimic the three-dimensional structure and binding functionality of the RGD sequence. nih.govnih.gov The goal of creating peptidomimetics is to develop compounds with improved pharmacological properties, such as enhanced stability, better bioavailability, and higher receptor selectivity, compared to their peptide counterparts. nih.gov
The development of RGD peptidomimetics involves replacing parts of the peptide backbone with more stable chemical structures that maintain the critical spatial arrangement of the key functional groups (the guanidinium (B1211019) group of arginine and the carboxyl group of aspartic acid). unimi.it This approach has led to the creation of small molecules that act as potent integrin antagonists. nih.gov For instance, the anti-clotting drug tirofiban (B1683177) is a small-molecule peptidomimetic designed to replicate the chemistry and binding affinity of the RGD sequence for the αIIbβ3 integrin. wikipedia.org The design of these molecules often involves extensive structure-activity relationship (SAR) studies to optimize their interaction with the target integrin. acs.org
Chemical Conjugation Strategies for RGD Functionalization
To harness the targeting capabilities of the RGD motif, various chemical conjugation strategies have been developed to attach RGD peptides to other molecules, such as drugs, imaging agents, or nanoparticles. mdpi.comnih.govmdpi.com These strategies aim to create targeted therapies and diagnostic tools that can selectively accumulate at sites of interest, such as tumors, which often overexpress certain integrin subtypes. nih.govnih.gov
The choice of conjugation chemistry is critical to ensure that the RGD peptide retains its ability to bind to integrins and that the attached molecule (the "payload") can perform its function. nih.gov Common chemoselective ligation methods that form stable linkages include the formation of amides, thioethers, and triazole rings (via "click chemistry"). mdpi.comnih.gov For example, the copper-catalyzed 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne has been widely used to conjugate RGD peptides to fluorescent dyes, polymers, and nanoparticles. mdpi.com Another approach involves thiol-maleimide ligation, where the thiol group of a cysteine residue in the RGD peptide reacts with a maleimide (B117702) group on the carrier molecule. nih.govmdpi.com
The linker, or spacer, that connects the RGD peptide to a carrier or surface plays a crucial role in the functionality of the final conjugate. nih.govacs.org The length, flexibility, and chemical nature of the linker can significantly influence the RGD's accessibility to its integrin receptor. nih.gov An appropriate spacer lifts the RGD motif away from the surface of the carrier, preventing steric hindrance and allowing it to adopt the correct conformation for binding. nih.gov
Poly(ethylene glycol) (PEG) is a commonly used linker due to its biocompatibility, flexibility, and ability to reduce non-specific protein adsorption. mdpi.combiochempeg.com PEG linkers can be synthesized with various functional groups (e.g., amine, maleimide) to facilitate conjugation with RGD peptides. mdpi.combiochempeg.com Other types of linkers include simple alkyl chains like aminohexanoic acid, as well as more rigid structures like polyproline helices. nih.govacs.org Studies have shown that polyproline-based spacers can lead to improved cell adhesion kinetics compared to more flexible PEG or alkane linkers. nih.gov Glutaraldehyde has also been used as a coupling agent to covalently link RGD peptides to aminolyzed polymer scaffolds. nih.gov
| Linker Type | Key Characteristics | Example Application | Reference |
|---|---|---|---|
| Poly(ethylene glycol) (PEG) | Flexible, biocompatible, reduces non-specific binding | Conjugation to nanoparticles and fluorescent dyes | mdpi.commdpi.combiochempeg.com |
| Polyproline | Rigid, helical structure | Surface functionalization for enhanced cell adhesion | nih.govacs.org |
| Aminohexanoic Acid | Flexible alkane spacer | Lifting RGD from a surface to improve accessibility | nih.gov |
| Glutaraldehyde | Coupling agent for covalent linkage | Immobilizing RGD onto aminolyzed polymer scaffolds | nih.gov |
Immobilizing RGD peptides onto the surface of biomaterials is a key strategy in tissue engineering to promote cell adhesion, proliferation, and tissue regeneration. mdpi.comnih.gov The technique used for immobilization can significantly affect the surface density, orientation, and biological activity of the RGD peptide. mdpi.com
Methods for RGD immobilization can be broadly categorized as physical adsorption or covalent attachment. mdpi.com
Physical Adsorption: This method relies on non-covalent interactions, such as electrostatic forces, to attach the peptide to the surface. While simple, this approach can result in weak binding, leading to the potential release of the peptide from the surface over time. mdpi.com
Covalent Attachment: This approach forms a stable, chemical bond between the peptide and the biomaterial surface. mdpi.comacs.org It is generally considered more efficient and stable than physical adsorption. acs.org Common covalent immobilization techniques include:
EDC/NHS Chemistry: This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on a surface, which then react with amine groups on the RGD peptide to form a stable amide bond. nih.gov
Silanization: Surfaces can be treated with silanizing agents like (3-aminopropyl)triethoxysilane (APTES) to introduce functional groups (e.g., amines) that can then be used to covalently link RGD peptides. mdpi.com
Thiol-Gold Bonding: For gold surfaces, RGD peptides containing a cysteine residue can be attached via the strong interaction between the thiol group and the gold surface. nih.gov
These techniques allow for the creation of bio-functionalized surfaces that can actively guide cellular behavior, making them valuable for applications such as bone tissue engineering and the development of vascular grafts. qyaobio.comnih.gov
Advanced Applications of Rgd Peptides in Biomedical Research and Translational Science
RGD Peptides in Oncology and Cancer Research
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a fundamental recognition motif in cell adhesion processes, mediating the interaction between extracellular matrix (ECM) proteins and cell surface integrin receptors. nih.govwikipedia.org In the context of oncology, certain integrins, particularly αvβ3, are minimally expressed on quiescent, mature endothelial cells and most normal organs, but become significantly upregulated during tumor angiogenesis and on the surface of various cancer cells. nih.govsciopen.com This differential expression provides a molecular target for precisely directing therapies and diagnostic agents to the tumor microenvironment, thereby enhancing efficacy and reducing off-target effects. nih.govresearchgate.net
Targeted Drug Delivery Systems for Antineoplastic Agents
The principle of using RGD peptides in drug delivery hinges on their ability to act as homing devices for cytotoxic payloads. By conjugating antineoplastic agents to RGD-based carriers, these potent drugs can be selectively delivered to tumor sites, concentrating their therapeutic effect while sparing healthy tissues. researchgate.netnih.gov This strategy has been explored using a variety of carrier platforms, from lipid- and polymer-based nanoparticles to peptide-drug conjugates. researchgate.netnih.gov
Nanocarriers offer a versatile platform for cancer therapy, and their efficacy can be significantly enhanced through surface functionalization with RGD peptides. This modification facilitates active targeting to integrin-expressing cancer cells, leading to improved cellular uptake and intracellular drug delivery. researchgate.netnih.gov
RGD-Modified Liposomes: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. When their surface is decorated with RGD peptides, these liposomes demonstrate a high affinity for cancer cells overexpressing the target integrins. nih.gov This targeted approach has been shown to facilitate the delivery of chemotherapeutics like Doxorubicin and Paclitaxel in various cancer models. researchgate.netacs.org For instance, studies on glioma have shown that dual-modified liposomes using a cyclic RGD peptide and another peptide (Pep-22) could effectively cross the blood-brain and blood-brain-tumor barriers, leading to higher drug accumulation in the tumor and significantly prolonged survival in animal models. acs.org
RGD-Modified Nanoparticles: A diverse range of nanoparticles, including those made from mesoporous silica (B1680970) and solid lipids, have been engineered with RGD for targeted cancer therapy. researchgate.netusc.edu RGD-functionalized mesoporous silica nanoparticles have been developed for the sequential delivery of drugs, where the RGD peptide targets the tumor vasculature and cell membrane. usc.edumtroyal.ca In preclinical studies, RGD-modified solid lipid nanoparticles have demonstrated enhanced tumor targeting and improved oral bioavailability of the encapsulated drugs. researchgate.net
Table 1: Examples of RGD-Functionalized Nanocarrier Systems for Drug Delivery
| Nanocarrier System | Drug Payload | Targeting Ligand | Cancer Model | Key Research Finding |
|---|---|---|---|---|
| Liposomes | Doxorubicin (DOX) | c(RGDfK)/Peptide-22 | Glioma | Dual-ligand system enhanced crossing of BBB/BBTB, increased tumor distribution, and significantly prolonged median survival time. acs.org |
| Liposomes | Sunitinib | cyclo-aminoprolineRGD | - | Targeted liposomes were more efficient than non-targeted versions in both in vitro and in vivo experiments. mdpi.com |
| Mesoporous Silica Nanoparticles (MSN) | Doxorubicin (DOX) | RGD peptide | Murine Xenograft | Enabled sequential vascular-to-cell nuclear-targeted drug delivery, leading to successful tumor regression. usc.edumtroyal.ca |
Directly conjugating or incorporating RGD peptides into polymeric and other peptide-based structures represents another effective strategy for targeted drug delivery. These carriers can be designed to release their cytotoxic payload under specific conditions within the tumor microenvironment.
Research in this area has focused on creating conjugates of RGD peptides with a variety of small-molecule drugs and natural products. nih.gov A notable example is the development of "internalizing RGD" (iRGD) peptides. The iRGD peptide (sequence CRGDKGPDC) not only targets tumors by binding to αv-integrins but also engages a secondary receptor, neuropilin-1, which activates a transport pathway, leading to enhanced penetration of the drug into the tumor tissue. oncotarget.com Co-administration of iRGD has been shown to improve the efficacy of various cancer drugs, including doxorubicin. oncotarget.com
Molecular Imaging and Diagnostics of Tumors
Beyond therapeutics, RGD peptides are invaluable tools for the molecular imaging and diagnosis of cancer. mdpi.com By linking RGD peptides to imaging agents, it is possible to non-invasively visualize and quantify integrin expression, which can aid in early diagnosis, staging, and monitoring the response to therapy. mdpi.comresearchgate.net This approach leverages various imaging modalities, from nuclear medicine to optical and magnetic resonance imaging. mdpi.com
Labeling RGD peptides with radionuclides allows for highly sensitive and specific imaging of integrin expression in tumors using PET and SPECT. nih.govnih.gov Cyclic RGD peptides are often preferred for these applications due to their higher affinity and stability compared to their linear counterparts. snmjournals.org
A variety of radionuclides have been successfully combined with RGD peptides, including positron-emitters like Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu) for PET imaging, and gamma-emitters like Technetium-99m (⁹⁹mTc) for SPECT. mdpi.comfrontiersin.org Numerous RGD-based radiotracers have been developed and evaluated in preclinical and clinical settings, showing promise for imaging a wide range of cancers, including glioblastoma, breast, and lung cancer. mdpi.comfrontiersin.org Clinical studies have shown that the tumor uptake of tracers like [¹⁸F]Galacto-RGD correlates with αvβ3 expression levels in patients. nih.gov In some cases, RGD-PET imaging has demonstrated advantages over the standard metabolic tracer, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), particularly in cancers with low glucose metabolism or for imaging brain and bone metastases, where RGD-tracers can offer a better tumor-to-background ratio. frontiersin.org
Table 2: Comparison of RGD-Based PET Tracers and ¹⁸F-FDG in Clinical Scenarios
| Tracer | Cancer Type / Lesion | Key Comparison Finding | Reference |
|---|---|---|---|
| ¹⁸F-Alfatide II vs. ¹⁸F-FDG | Brain Metastasis | ¹⁸F-Alfatide II visualized all 20 lesions, while ¹⁸F-FDG visualized only 10. The tumor-to-normal-ratio for ¹⁸F-Alfatide II (18.9 ± 14.1) was significantly higher than for ¹⁸F-FDG (1.5 ± 0.5). | frontiersin.org |
| ¹⁸F-Alfatide II vs. ¹⁸F-FDG | Bone Metastasis | In a study of 126 bone lesions, ¹⁸F-Alfatide II PET showed a higher positive detection rate (92%) compared to ¹⁸F-FDG PET (77%). | frontiersin.org |
| ⁶⁸Ga-DOTA-RGD2 vs. ¹⁸F-FDG | RAIR-DTC* | Both tracers had similar sensitivities (~82%), but ⁶⁸Ga-DOTA-RGD2 PET/CT showed higher specificity (100% vs. 50%) and accuracy (86.4% vs. 75%). | frontiersin.org |
| ⁶⁸Ga-BBN-RGD vs. ⁹⁹mTc-MDP | Prostate Cancer Bone Lesions | The dual-targeted RGD tracer detected 20 bone lesions, of which only 11 showed a positive signal on the conventional ⁹⁹mTc-MDP bone scan. | frontiersin.org |
*RAIR-DTC: Radioiodine Refractory Differentiated Thyroid Cancer
For research and potential intraoperative applications, RGD peptides can be conjugated to fluorescent dyes or magnetic nanoparticles.
Fluorescent Conjugates: Linking RGD to fluorescent molecules, such as fluorescein (B123965) isothiocyanate (FITC), allows for the direct visualization of integrin-expressing cells in tumor xenografts. researchgate.net This has been used to confirm that RGD peptides bind not only to tumor endothelial cells but also directly to tumor cells in vivo. researchgate.net
Magnetic Nanoparticle Conjugates: RGD-functionalized nanoparticles can also incorporate contrast agents for Magnetic Resonance Imaging (MRI). mdpi.com This strategy aims to improve the sensitivity and specificity of MRI for tumor detection and characterization by actively targeting the nanoparticles to the tumor site. researchgate.net These "theranostic" platforms, which combine diagnostic imaging with therapeutic capabilities, represent a growing area of research. researchgate.net
Table 3: Chemical Compounds and Corresponding PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Arg-Gly-Asp | 104802 nih.gov |
| c(RGDyK) | 10196873 novoprolabs.com |
| Doxorubicin | 31703 wikipedia.orgresearchgate.net |
| Fluorodeoxyglucose F 18 | 451195 nih.gov |
| Liposome | A general structural term; specific components like DMPC have CID 5459377 and DSPC have CID 94190. nih.govjosai.ac.jp |
Anti-Angiogenesis Strategies
The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and survival. RGD peptides have been extensively investigated as anti-angiogenic agents due to their ability to interfere with the function of integrins that are overexpressed on activated endothelial cells during neovascularization.
Inhibition of Pathological Angiogenesis in Tumors
Pathological angiogenesis in tumors is heavily dependent on the interaction of endothelial cells with the extracellular matrix (ECM), a process mediated by specific integrins, most notably αvβ3 and αvβ5. These integrins are significantly upregulated on angiogenic endothelial cells compared to quiescent vessels, making them attractive targets for anti-angiogenic therapies. nih.govuni.lu
RGD-containing peptides and peptidomimetics function as antagonists to these integrins, competitively inhibiting the binding of ECM proteins like vitronectin. This disruption of cell-matrix adhesion can induce apoptosis in proliferating endothelial cells, a phenomenon known as anoikis, thereby inhibiting the formation of new blood vessels. snmjournals.org
One of the most well-studied RGD-based anti-angiogenic agents is Cilengitide , a cyclic pentapeptide. nih.govdovepress.com Preclinical studies demonstrated that Cilengitide potently inhibits angiogenesis and can reduce tumor growth in various cancer models. uni.lunih.gov For instance, in models of glioblastoma, Cilengitide was shown to decrease vessel density and inhibit tumor progression. uni.lu Furthermore, combining RGD-based strategies with conventional therapies like radiotherapy has shown synergistic effects, leading to enhanced tumor cell death. nih.gov
RGD peptides have also been conjugated to nanoparticles to create targeted drug delivery systems. These RGD-functionalized nanoparticles can selectively deliver cytotoxic agents to the tumor vasculature, thereby increasing the local concentration of the drug and minimizing systemic toxicity. citeab.com Research has also explored the use of radiolabeled RGD peptides for non-invasive imaging of tumor angiogenesis, allowing for the monitoring of treatment responses to anti-angiogenic therapies. researchgate.net For example, 18F-labeled RGD peptides have been used in Positron Emission Tomography (PET) to visualize and quantify integrin expression in tumors. uni.lu
Immunotherapeutic Applications
The field of cancer immunotherapy is rapidly evolving, and RGD peptides are being explored for their potential to modulate the tumor microenvironment and enhance anti-tumor immune responses. The strategy hinges on the ability of RGD to target specific cells within the tumor and deliver immunomodulatory agents or to alter the immunosuppressive nature of the tumor microenvironment.
RGD peptides can be used to deliver cytokines, which are potent immune-stimulating molecules, directly to the tumor site. This targeted delivery can help to activate an immune response locally while avoiding the systemic toxicity often associated with cytokine therapy. For example, fusion proteins of RGD and interleukin-2 (B1167480) (IL-2) have been designed to target the tumor vasculature and activate immune cells within the tumor.
A significant area of research is the combination of RGD-based therapies with immune checkpoint inhibitors. biorxiv.org Immune checkpoints, such as the PD-1/PD-L1 axis, are crucial for preventing autoimmunity but are often co-opted by tumors to evade immune destruction. Studies have shown that combining integrin-targeted radionuclide therapy with PD-L1 blockade can lead to a synergistic anti-tumor effect. snmjournals.orgthno.org The rationale is that the RGD-targeted radiation helps to create a more immunogenic tumor microenvironment, making it more susceptible to the effects of checkpoint inhibitors. thno.org
Furthermore, RGD-functionalized biomaterials are being developed to create immunomodulatory scaffolds. These scaffolds can be designed to promote the polarization of macrophages towards a pro-inflammatory, anti-tumor (M1) phenotype or to attract and activate dendritic cells, which are key antigen-presenting cells for initiating an adaptive immune response. mdpi.com The iRGD peptide, which contains a tumor-penetrating motif, has been shown to enhance the efficacy of immunotherapy by improving the delivery of immune checkpoint blockades. mdpi.com
| Immunotherapeutic Strategy | Mechanism of Action | Example/Key Finding |
| Targeted Cytokine Delivery | RGD peptides are conjugated to cytokines (e.g., IL-2, IL-12) to deliver them specifically to the tumor microenvironment, enhancing local immune activation while minimizing systemic side effects. | A fusion protein of RGD and IL-12 was shown to effectively inhibit angiogenesis and stimulate anti-tumor immune responses. |
| Combination with Immune Checkpoint Inhibitors | RGD-targeted therapies (e.g., radionuclide therapy) can alter the tumor microenvironment to be more immunogenic, thereby increasing the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. snmjournals.orgbiorxiv.orgthno.org | Combining 177Lu-labeled RGD peptides with anti-PD-L1 therapy demonstrated synergistic tumor growth inhibition in preclinical models. thno.org |
| Immunomodulatory Biomaterials | RGD-functionalized biomaterials can be designed to modulate the function of immune cells within the tumor microenvironment, for instance, by promoting the M1 macrophage phenotype. mdpi.com | RGD-modified scaffolds have been shown to influence macrophage polarization towards an anti-tumor phenotype. mdpi.com |
| Enhanced Delivery of Immunotherapies | The tumor-penetrating iRGD peptide can be used to improve the delivery and penetration of immunotherapeutic agents, such as immune checkpoint inhibitors, into solid tumors. mdpi.com | Co-administration of iRGD has been shown to enhance the efficacy of anti-PD-1 therapy. dovepress.com |
Modulation of Tumor Metastasis and Invasion
The metastatic cascade is a complex, multi-step process that involves the detachment of cancer cells from the primary tumor, invasion into the surrounding tissue, intravasation into the bloodstream or lymphatic system, survival in circulation, extravasation at a distant site, and colonization to form a secondary tumor. Integrins, particularly those that recognize the RGD sequence, play a crucial role in several of these steps, making them a key target for anti-metastatic therapies. wikipedia.org
RGD peptides and their mimetics can inhibit tumor cell invasion and metastasis by blocking the interaction between cancer cells and the ECM. nih.gov This interference with cell adhesion can prevent the migratory and invasive behavior of tumor cells. For example, studies have shown that RGD-based compounds can inhibit the invasion of melanoma and carcinoma cells through Matrigel, a reconstituted basement membrane. nih.gov
The mechanism of action involves the disruption of signaling pathways downstream of integrin activation. When RGD peptides block integrin-ligand binding, it can lead to the inhibition of focal adhesion kinase (FAK) and Src kinase, which are key mediators of cell migration and survival. snmjournals.org This can also induce anoikis in detached cancer cells, preventing them from surviving in the circulation and forming metastases.
Peptidomimetics of RGD have been developed to improve stability and efficacy. For instance, synthetic RGD mimetics have demonstrated potent anti-metastatic effects in preclinical models of lung and liver metastasis. nih.gov These agents have been shown to be effective even when administered after the dissemination of tumor cells, suggesting they can interfere with later stages of the metastatic process. uni.lu Furthermore, some RGD-containing peptides, like Lunasin, have been shown to suppress the migration and invasion of breast cancer cells by inhibiting matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the ECM and facilitating invasion. mdpi.com
RGD Peptides in Tissue Engineering and Regenerative Medicine
The ability of RGD peptides to promote cell adhesion has made them an invaluable tool in the field of tissue engineering and regenerative medicine. By incorporating RGD sequences into biomaterials, researchers can create scaffolds that mimic the natural ECM and provide a more favorable environment for cell attachment, growth, and differentiation. nih.govuni.lu
Biofunctionalization of Biomaterial Scaffolds and Hydrogels
A wide range of biomaterials, including synthetic polymers, natural polymers, and ceramics, have been functionalized with RGD peptides to enhance their biological activity. Common materials include Poly(lactic-co-glycolic acid) (PLGA) , Poly(ethylene glycol) (PEG) , and Alginate . americanelements.comguidetopharmacology.orgnih.gov The RGD sequence is typically covalently attached to the surface of the scaffold or incorporated into the bulk of a hydrogel. acs.org
This biofunctionalization aims to create a microenvironment that actively signals to cells, promoting their adhesion and subsequent functions. nih.gov The density and spatial arrangement of the RGD peptides on the material surface can significantly influence cellular responses. spandidos-publications.com Studies have shown that an optimal RGD surface density is required to achieve maximal cell adhesion and proliferation. acs.org
Enhanced Cell Adhesion and Proliferation on RGD-Modified Substrates
The primary and most well-documented effect of RGD functionalization is the enhancement of cell adhesion. acs.org By providing specific binding sites for cellular integrins, RGD-modified materials can promote rapid and stable cell attachment. This is particularly important for anchorage-dependent cells, such as osteoblasts and endothelial cells, which require adhesion for survival and function. bidd.group
Numerous studies have demonstrated that RGD-modified substrates lead to increased cell spreading, a hallmark of strong cell-matrix interactions. americanelements.com This enhanced adhesion, in turn, often leads to increased cell proliferation. For example, human mesenchymal stem cells (hMSCs) cultured on RGD-functionalized hydrogels exhibit significantly higher metabolic activity and DNA content compared to those on unmodified hydrogels. biorxiv.org In the context of bone tissue engineering, RGD-modified scaffolds have been shown to promote the adhesion and proliferation of osteoblasts, leading to enhanced bone formation. thno.orgciteab.com Similarly, in vascular tissue engineering, RGD-functionalized nanofiber scaffolds can effectively promote the growth of vascular smooth muscle cells. americanelements.com
| Biomaterial | Cell Type | Observed Effect |
| Alginate Hydrogel | Mesenchymal Stem Cells (MSCs) | Increased mineralization and osteogenic differentiation. thno.org |
| Titanium | Endothelial Cells | Significantly improved cell coverage and proliferation with cyclic RGD modification. bidd.group |
| PLGA Nanofibers | Vascular Smooth Muscle Cells | Enhanced cell attachment and growth. americanelements.com |
| PEG Hydrogels | Human Periosteum-Derived Cells | Increased cell viability and potential for cartilage regeneration. citeab.com |
| Hydroxyapatite | Pre-osteoblasts | Increased cell adhesion when RGD is chemically bound to the surface. dovepress.com |
Promotion of Cell Differentiation and Tissue Regeneration
The tripeptide Arg-Gly-Asp (RGD) is a fundamental motif in extracellular matrix (ECM) proteins that plays a crucial role in cell-matrix interactions, influencing cell adhesion, proliferation, and, significantly, differentiation. cellgs.comontosight.ai By mimicking the natural ECM, biomaterials functionalized with RGD peptides can create a microenvironment that guides cellular behavior, promoting the differentiation of stem cells and progenitor cells into specific lineages required for the regeneration of various tissues. cellgs.comnih.gov The RGD sequence serves as a primary ligand for integrins, a family of transmembrane receptors that, upon binding, trigger intracellular signaling cascades that can direct cell fate. frontiersin.orgmdpi.com
The effectiveness of RGD in promoting cell differentiation, however, can be a subject of debate and appears to be highly context-dependent. frontiersin.orgnih.gov Factors such as the specific RGD sequence variant (e.g., linear vs. cyclic), its concentration, spatial presentation on a scaffold, and the cell type involved all play a critical role in determining the cellular response. frontiersin.orgnih.gov For instance, while RGD is widely recognized for enhancing cell adhesion, its direct role in inducing differentiation is not always straightforward and can be influenced by the surrounding biochemical and mechanical cues. frontiersin.orgnih.gov
Research has demonstrated that the immobilization of RGD peptides onto various biomaterial surfaces is a key strategy to stimulate specific cellular responses and foster the formation of new tissue. mdpi.com These RGD-modified scaffolds not only support cell attachment but can also prevent apoptosis and accelerate the regeneration process. mdpi.comnih.gov The ability to tailor the presentation of RGD on these scaffolds allows for the precise control of cell-material interactions, which is essential for successful tissue engineering applications. nih.gov
Specific Tissue Regeneration Applications
Bone and Cartilage Tissue Engineering
The application of RGD peptides in bone and cartilage tissue engineering is a prominent area of research, aimed at developing more effective treatments for injuries to these tissues. frontiersin.orgnih.govfrontiersin.org Biomaterials used for bone and cartilage repair are often bio-inert, necessitating modifications to enhance cell adhesion and subsequent tissue formation. frontiersin.orgnih.govfrontiersin.org The incorporation of RGD peptides into scaffolds is a widely adopted strategy to improve the attachment, proliferation, and differentiation of osteoblasts and chondrocytes. cellgs.comfrontiersin.org
In bone tissue engineering, RGD-modified scaffolds have been shown to significantly promote bone repair and healing. frontiersin.orgnih.gov For example, the surface modification of titanium alloys and polycaprolactone (B3415563) (PCL) with RGD peptides enhances the early adhesion and spreading of osteoblasts, which is followed by increased proliferation and differentiation in later stages. frontiersin.orgnih.gov However, the role of RGD in osteogenic differentiation can be complex, with some studies indicating that the interaction with specific integrins, such as αvβ3, might have an inhibitory effect, while others show that blocking this integrin can promote osteogenesis. frontiersin.orgnih.gov The structure of the RGD peptide is also a critical factor, with studies suggesting that cyclic RGD may be more effective for in vivo bone repair than linear RGD. nih.gov
For cartilage regeneration, RGD-functionalized hydrogels, particularly those based on polyethylene (B3416737) glycol (PEG), are frequently investigated. frontiersin.orgnih.gov The effect of RGD on chondrogenic differentiation is also a subject of ongoing research, with some studies reporting that specific concentrations of RGD can promote the differentiation of human periosteal stem cells into cartilage. frontiersin.orgnih.gov The response appears to be cell-type specific, as different results have been observed with human articular cartilage cells using the same RGD sequence. frontiersin.orgnih.gov The variability in outcomes in both bone and cartilage engineering is attributed to differences in the RGD sequence used, the specific integrins engaged by different cell types, and the properties of the scaffold material itself. frontiersin.org
Below is a table summarizing key research findings on the use of RGD peptides in bone and cartilage tissue engineering:
| Biomaterial | RGD Variant | Cell Type | Key Findings |
| Titanium Alloy | RGD | Osteoblasts | Promoted early adhesion, spreading, and later-stage proliferation and differentiation. frontiersin.orgnih.gov |
| Polycaprolactone (PCL) | RGD | Bone Marrow Stromal Cells | Enhanced bone repair and healing. frontiersin.orgnih.gov |
| Polyethylene Glycol (PEG) Hydrogel | RGD | Human Periosteal Stem Cells | Promoted differentiation into cartilage at specific concentrations. frontiersin.orgnih.gov |
| Demineralized Bone Matrix (DBM) | Cyclic RGD | Not Specified | Exhibited superior ability to adhere to cell surfaces and promote osteoinduction. researchgate.net |
| Chitosan/Biphasic Calcium Phosphate | RGD | Not Specified | Functionalized hydrogel for bone regeneration. nih.gov |
| Hyaluronic Acid | RGD | Not Specified | Functionalized hydrogel for enhancement in chondrogenesis. nih.gov |
Cardiac Tissue Engineering and Repair
In the field of cardiac tissue engineering, RGD peptides are utilized to create biomimetic scaffolds that can support the regeneration of myocardial tissue following injury, such as a myocardial infarction. nih.govresearchgate.net The goal is to develop constructs that can improve cell retention, prevent apoptosis, and promote the formation of functional cardiac muscle. mdpi.comnih.gov
Alginate hydrogels are a common scaffold material in cardiac applications, and their modification with RGD has been shown to be a key factor in successful cardiac tissue engineering. researchgate.net In studies using neonatal rat cardiac cells, RGD-immobilized alginate scaffolds promoted cell adhesion, prevented cell death, and accelerated the regeneration of cardiac tissue. nih.govresearchgate.net Within these scaffolds, cardiomyocytes were observed to reorganize into myofiber bundles, a structure reminiscent of native cardiac tissue. researchgate.net The presence of RGD also supported the non-myocyte cell population, which in turn provided support to the developing cardiomyocytes. researchgate.net
Furthermore, the functionalization of collagen scaffolds with RGD peptides has been demonstrated to improve the viability and contractility of cardiomyocytes. ahajournals.org In one study, RGD-coupled collagen scaffolds seeded with neonatal ventricular myocardial cells showed a nearly twofold increase in active force and a threefold increase in maximum shortening and velocity compared to non-RGD scaffolds. ahajournals.org The cardiomyocytes in the RGD-positive constructs were also more aligned, elongated, and exhibited mature cross-striations. ahajournals.org These findings underscore the importance of RGD in creating a more favorable microenvironment for cardiac muscle formation and function.
The table below highlights research findings on RGD peptides in cardiac tissue engineering:
| Biomaterial | RGD Variant | Cell Type | Key Findings |
| Alginate Hydrogel | RGD | Neonatal Rat Cardiac Cells | Promoted cell adherence, prevented apoptosis, and accelerated cardiac tissue regeneration. nih.govresearchgate.net |
| Collagen Scaffold (Ultrafoam) | RGD | Neonatal Ventricular Myocardial Cells | Improved cardiomyocyte viability, contractility, alignment, and maturation. ahajournals.org |
| Chitosan/Gelatin/β-glycerphosphate Hydrogel | RGD | Not Specified | Aims for vascularization and tissue regeneration in myocardial tissue. nih.gov |
Vascular Tissue Engineering and Artificial Neovascularization
The development of small-diameter artificial blood vessels remains a significant challenge in vascular tissue engineering due to issues like thrombosis and poor integration with host tissue. gu.senih.gov The modification of vascular graft surfaces with RGD peptides is a key strategy to promote the adhesion and proliferation of endothelial cells, which is crucial for creating a non-thrombogenic surface and improving graft patency. cellgs.comexplorationpub.com
RGD peptides, identified as the minimal essential cell adhesion sequence in fibronectin, can be immobilized on biomaterial surfaces to mimic the natural extracellular matrix and selectively attract endothelial cells from the bloodstream. explorationpub.comtranspl.ru This process, known as spontaneous endothelialization, is critical for the long-term success of vascular grafts. transpl.ru Studies have shown that a high density of RGD on a graft surface can promote the rapid proliferation of endothelial cells. explorationpub.com
Various biomaterials, including bacterial cellulose (B213188) and synthetic polymers, have been modified with RGD to enhance their performance as vascular grafts. gu.se For instance, modifying bacterial cellulose with a xyloglucan-RGD conjugate resulted in increased adhesion and proliferation of endothelial cells. gu.se Similarly, RGD-functionalized synthetic polymer grafts have demonstrated the ability to inhibit platelet adhesion and enhance cellular infiltration and endothelialization. researchgate.net The conformation of the RGD peptide and the linker used to attach it to the polymer surface are important factors that determine its bioavailability and effectiveness in promoting endothelial cell adhesion and migration. transpl.ru
The table below summarizes research on the use of RGD peptides in vascular tissue engineering:
| Biomaterial | RGD Variant | Key Application | Key Findings |
| Bacterial Cellulose | Xyloglucan-RGD conjugate | Vascular Graft Material | Increased adhesion and proliferation of endothelial cells. gu.se |
| Poly(ester-urethane) urea | RGD | Vascular Tissue Engineering | Potential application for vascular tissue engineering. researchgate.net |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)/poly(ε-caprolactone) | Linear and Cyclic RGD | Small-Diameter Vascular Grafts | Modification with RGD is a promising approach to improve biocompatibility. researchgate.net |
| Starch-coated Polystyrene | RGD | Endothelial Cell Adhesion | Increased in vitro endothelial cell adhesion, spreading, and growth. ahajournals.org |
Corneal Repair
RGD peptides are being investigated for their potential to promote the regeneration of corneal tissue, addressing a significant cause of blindness worldwide. researchgate.netrsc.org The cornea's extracellular matrix naturally contains RGD motifs in proteins like fibronectin, which are crucial for cell adhesion and migration during wound healing. rsc.orgresearchgate.net Therefore, incorporating RGD into biomaterials for corneal repair is a logical approach to mimic this natural environment and support the regeneration process. rsc.org
Silk fibroin films, particularly from the non-mulberry silkworm Antheraea mylitta, which naturally contain the RGD sequence, have shown promise as scaffolds for corneal regeneration. arvojournals.org These films have been found to support the sprouting, migration, attachment, and growth of both epithelial cells and keratocytes from corneal explants, with cell growth being comparable to that on amniotic membrane, a current clinical standard. arvojournals.org When implanted in the cornea, these silk films remained transparent, stable, and biocompatible, without inducing inflammation or neovascularization. arvojournals.org
In addition to naturally derived materials, synthetic hydrogels functionalized with RGD are also being developed for corneal repair. diva-portal.org For example, self-assembling collagen-like peptides conjugated with RGD have been tested as injectable scaffolds and have been shown to promote the regeneration of the corneal stroma in animal models. diva-portal.org The RGD sequence is considered a rational choice for incorporation into these hydrogels as it provides essential adhesion moieties for human corneal epithelial cells, which express RGD-binding integrins, particularly during wound healing. researchgate.net
The following table highlights research on RGD peptides in corneal repair:
| Biomaterial | RGD Variant | Key Application | Key Findings |
| Antheraea mylitta Silk Fibroin Film | Natural RGD sequence | Corneal Scaffold | Supported corneal cell proliferation and was biocompatible upon implantation. arvojournals.org |
| Self-assembling Collagen-like-peptide Hydrogel | RGD | Injectable Corneal Scaffold | Promoted regeneration of the corneal stroma in rabbits. diva-portal.org |
| PEG Hydrogel | RGD | Corneal Epithelial Cell Adhesion | RGD provides specific and relevant adhesion moieties for human corneal epithelial cells. researchgate.net |
Muscle Tissue Regeneration
The regeneration of skeletal muscle tissue after severe injury or in cases of muscular dystrophies is a significant clinical challenge. frontiersin.org Tissue engineering strategies involving the use of scaffolds that can support myoblast proliferation and differentiation are being actively explored. frontiersin.org The incorporation of RGD peptides into these scaffolds is a strategy aimed at improving cell attachment and promoting myogenesis. frontiersin.orgmdpi.com
Scaffolds made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been enriched with RGD peptides to enhance the growth and differentiation of myoblasts. frontiersin.org In one study, PLGA nanofibers functionalized with an RGD peptide-displaying M13 bacteriophage and graphene oxide were shown to facilitate the myogenesis of C2C12 myoblasts. mdpi.com The RGD peptide served as an adhesion cue, while the graphene oxide acted as a stimulus for myogenesis. mdpi.com
Alginate scaffolds have also been modified with RGD for muscle regeneration applications. nih.govmdpi.com Porous alginate cryogels containing the RGD sequence, along with growth factors, have been shown to stimulate mesenchymal stromal cells to secrete bioactive factors that, in turn, promote the function of muscle progenitor cells. mdpi.com In vivo, these RGD-containing scaffolds have led to improved muscle function, with greater recovery of contraction force and the formation of new myofibers. mdpi.com These findings indicate that RGD-functionalized biomaterials can create a supportive environment for muscle repair and regeneration.
The table below summarizes research findings on the use of RGD peptides in muscle tissue regeneration:
| Biomaterial | RGD Variant | Cell Type | Key Findings |
| Poly(lactic-co-glycolic acid) (PLGA) Nanofibers | RGD peptide displaying M13 bacteriophage | C2C12 Myoblasts | Facilitated myogenesis. mdpi.com |
| Alginate Cryogels | RGD | Mesenchymal Stromal Cells | Promoted secretion of bioactive factors that stimulate muscle progenitor cells and improved muscle function in vivo. mdpi.com |
| Alginate Scaffolds | RGD | Myoblasts | Improved cell attachment and survival. nih.gov |
| Graphene Oxide-PLGA Scaffolds | RGD | Myoblasts | Prompted myoblast growth and differentiation. frontiersin.org |
RGD Peptides in Gene Delivery Systems
Targeted gene delivery aims to enhance the therapeutic efficacy of genetic material while minimizing off-target effects. The overexpression of certain integrins, such as αvβ3, on the surface of specific cells like tumor cells or activated stellate cells, makes the RGD peptide an ideal ligand for directing gene vectors to these targets. fishersci.atfrontiersin.org
Non-Viral Gene Delivery Vectors (e.g., Lipids, Polymers, Peptides)
Non-viral vectors are considered safer alternatives to viral vectors due to their lower immunogenicity and carcinogenic risk. citeab.comnih.gov However, they often suffer from low efficiency and a lack of specific targeting. citeab.com Incorporating RGD peptides into these systems is a prominent strategy to overcome these limitations by facilitating receptor-mediated endocytosis into target cells. frontiersin.orgbiorxiv.org
Lipid-Based Vectors: RGD-based ionizable lipids can be formulated into lipid nanoparticles (LNPs) for targeted delivery of messenger RNA (mRNA). fishersci.nl These RGD-LNPs can effectively bind to integrins on cell surfaces, leading to improved cellular uptake and transfection efficiency. fishersci.nlfishersci.ca For instance, an RGD-LNP system was developed to co-deliver Cas9 mRNA and single-guide RNA (sgRNA) for gene editing, successfully knocking out Green Fluorescent Protein (GFP) expression in up to 90% of HepG2 cells in vitro. fishersci.nl
Polymer-Based Vectors: Cationic polymers like polyethylenimine (PEI) are widely used to condense and protect nucleic acids. citeab.comnih.gov Modifying PEI with RGD-containing peptides creates vectors with enhanced targeting capabilities. One study synthesized a novel vector by conjugating PEI with the CP9 peptide (CYGGRGDTP), which exhibits high affinity for integrins on tumor cells. citeab.com The resulting CP9-PEI/DNA nanoparticles showed significantly higher gene delivery efficiency into HepG2 cells compared to unmodified PEI, an effect that could be inhibited by free CP9 peptide, confirming the targeted uptake mechanism. citeab.com
Peptide-Based Vectors: Peptides themselves can form the backbone of a delivery vector. An integrin-targeted system was developed using a synthetic peptide that combines an RGD-containing sequence from snake venom with a poly-lysine chain. uni.lu The RGD motif facilitates binding and internalization into cells expressing αv and α5 integrins, while the positively charged lysine (B10760008) tail condenses the DNA through electrostatic interactions. uni.lu
RGD-Equipped Viral Vectors
While non-viral vectors have safety advantages, viral vectors are highly efficient at delivering their genetic payload. sigmaaldrich.com A major challenge with viral vectors is controlling their natural tropism, which can lead to undesirable transduction of non-target tissues, such as the liver. fishersci.pt The RGD peptide has been instrumental in engineering viral vectors with altered and more specific tropism. guidetopharmacology.org
By genetically incorporating the RGD motif into the capsid proteins of viruses like adenovirus, researchers can redirect these vectors to bind to integrins, which are highly expressed on tumor cells and their associated vasculature. fishersci.ptguidetopharmacology.org This modification can simultaneously reduce the vector's natural affinity for its native receptors, thereby decreasing liver uptake and enhancing accumulation in the desired tumor tissue. fishersci.pt This strategy has been successfully applied not only to adenoviral vectors but also to adeno-associated virus (AAV) and retroviral vectors to improve their targeting characteristics for various therapeutic applications. guidetopharmacology.org For example, incubating human mesenchymal stem cells with a GFP-expressing adenovirus along with cyclic-RGD peptides resulted in a 4.9-fold increase in gene expression compared to the adenovirus alone. fishersci.pt
Other Therapeutic and Research Applications
Beyond gene delivery, the unique targeting properties of RGD peptides have been exploited in other therapeutic areas, most notably in the development of treatments for fibrotic diseases.
Anti-Fibrotic Therapies
Fibrosis is a pathological condition characterized by the excessive accumulation of ECM, leading to scarring and organ dysfunction. A key event in fibrosis is the activation of cells like hepatic stellate cells (HSCs) in the liver, which then produce large amounts of collagen. fishersci.ca RGD-based therapies are being investigated to interrupt the fibrotic process by targeting these activated cells and modulating the cellular machinery responsible for ECM production. wikipedia.orgnih.gov
A critical aspect of fibrosis is the imbalance between the synthesis and degradation of collagen. mims.com RGD peptides have been shown to favorably modulate this balance. mims.com In a key animal model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with an RGD peptide resulted in minimal fibrotic changes compared to a control group. mims.com The livers of RGD-treated animals had significantly lower contents of collagen and hydroxyproline. mims.com
Further in vitro studies using a human hepatic stellate cell line (TWNT-4) elucidated the mechanism behind these findings. The RGD peptide was found to simultaneously decrease the production of pro-fibrotic molecules and increase the activity of enzymes that degrade the ECM. mims.com
Table 1: Effect of RGD Peptide on Fibrosis-Related Gene Expression in Human Hepatic Stellate Cells
| Gene Product | Function | Effect of RGD Peptide Treatment | Citation |
| Type I Collagen | Major component of fibrotic scar tissue | Reduced Expression | mims.com |
| TIMP-1 | Inhibitor of matrix metalloproteinases | Reduced Expression | mims.com |
| MMP-1 | Collagenase that degrades ECM | Increased Expression | mims.com |
These results indicate that RGD peptides can ameliorate liver fibrosis by both inhibiting collagen production and enhancing its degradation through the modulation of matrix metalloproteinase (MMP) and their tissue inhibitors (TIMPs). mims.com
In a healthy liver, HSCs are in a quiescent state. fishersci.ca Upon liver injury, they become activated, a process that involves their differentiation into myofibroblast-like cells that are the primary source of excess ECM in liver fibrosis. fishersci.caciteab.com A hallmark of this activation is the significant upregulation of integrin αvβ3 on the cell surface. fishersci.atwikipedia.orgciteab.com This makes activated HSCs a specific target for RGD-based therapeutic strategies. fishersci.atfishersci.ca
By conjugating RGD peptides to nanocarriers, therapeutic agents can be delivered specifically to activated HSCs, enhancing drug efficacy at the site of fibrosis while minimizing systemic toxicity. fishersci.cafishersci.no
Several research approaches have demonstrated the feasibility of this targeting strategy:
RGD-coupled liposomes carrying interferon-α1b showed a 10-fold higher accumulation in HSCs compared to unmodified liposomes in a rat model of liver fibrosis. fishersci.ca
Cyclic RGD peptides attached to human serum albumin (HSA) were shown to specifically bind to and be internalized by activated HSCs. fishersci.ca
Nanoparticles modified with a cyclic RGD peptide (cRGDfk) were used to deliver the potential anti-fibrotic drugs curcumin (B1669340) and dihydromyricetin. fishersci.no These targeted nanoparticles effectively reached fibrotic liver tissue, inhibited HSC activation, and induced their apoptosis. fishersci.no
Table 2: Examples of RGD-Based Systems for Targeting Activated Hepatic Stellate Cells (aHSCs)
| Carrier System | Targeting Ligand | Delivered Agent (if applicable) | Key Finding | Citation |
| Liposome | RGD peptide | Interferon-α1b | 10-fold higher accumulation in aHSCs vs. unmodified liposomes. | fishersci.ca |
| Human Serum Albumin (HSA) | Cyclic RGD peptide (CGRGDSPC) | N/A (Carrier study) | Specific binding and internalization into aHSCs. | fishersci.atfishersci.ca |
| Polymersome | Cyclic RGD peptide | Oxymatrine | Significantly inhibited aHSC proliferation and reduced collagen expression. | fishersci.ca |
| Nanoparticles (NPs) | Cyclic RGD peptide (cRGDfk) | Curcumin and Dihydromyricetin | Effectively targeted aHSCs, inhibited their activation, and induced apoptosis. | fishersci.no |
| Ultrasmall Superparamagnetic Iron Oxide (USPIO) | RGD peptide | N/A (Imaging agent) | Allowed for molecular MRI imaging to stage liver fibrosis by detecting integrin αvβ3 on aHSCs. | citeab.com |
This targeted approach not only holds promise for treating liver fibrosis but also for its diagnosis and staging, as demonstrated by the use of RGD-modified imaging agents to non-invasively monitor the progression of the disease. citeab.com
Modulation of TGF-β Activation
Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that regulates numerous cellular processes, including proliferation, differentiation, and ECM production. wikipedia.org It is typically secreted in a latent form, non-covalently associated with a protein called the Latency-Associated Peptide (LAP). mdpi.com The activation of latent TGF-β is a critical control point in its signaling cascade.
A primary mechanism for TGF-β activation involves integrins that recognize and bind to an RGD sequence present in the LAP of most TGF-β isoforms (TGF-β1 and TGF-β3). wikipedia.orgmdpi.comnih.gov Several αv-containing integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, have been identified as crucial regulators of this process in vivo. ijbs.commdpi.com The binding of these integrins to the RGD motif on LAP allows cells to exert mechanical force on the latent complex. dovepress.comnih.gov This force, generated by the actin cytoskeleton and transmitted through the integrin, deforms the LAP structure, leading to the release of the active TGF-β molecule. wikipedia.orgmdpi.com This mechanism ensures that TGF-β activation is spatially and temporally controlled, occurring precisely at sites of cell-matrix interaction. dovepress.com
The specificity of this interaction is highlighted by the fact that TGF-β2, which lacks the RGD sequence in its LAP, is not activated by integrins. nih.govmdpi.com The critical role of the RGD-integrin interaction has been demonstrated in studies where mutating the RGD sequence to RGE (Arginine-Glycine-Glutamic acid) in the TGF-β1 LAP prevents its activation, leading to systemic inflammation, mirroring the phenotype of TGF-β1 knockout models. nih.gov Research has also shown that targeting these RGD-binding integrins can modulate TGF-β-driven pathologies. For instance, small molecule inhibitors of pan-αv integrins have been shown to attenuate renal fibrosis in animal models. ijbs.com
Table 1: Key Integrins Involved in RGD-Mediated TGF-β Activation
| Integrin | Cellular Context | Significance in TGF-β Activation |
|---|---|---|
| αvβ6 | Epithelial cells, Fibroblasts | A primary activator of TGF-β1 in epithelial tissues and fibrosis. mdpi.commdpi.com |
| αvβ8 | Regulatory T cells (Tregs), Neurons | Essential for TGF-β1 activation in immune suppression and neuronal contexts. mdpi.com |
| αvβ1 | Multiple cell types | Contributes to TGF-β activation in various tissues. ijbs.com |
| αvβ3 | Renal cells, Endothelial cells | Involved in TGF-β activation and can synergistically inhibit E-cadherin with TGF-β1. mdpi.com |
| αvβ5 | Multiple cell types | Participates in RGD-dependent TGF-β activation. mdpi.com |
Anti-Thrombotic Agents and Platelet Aggregation Inhibition
The RGD sequence is fundamental to the process of thrombosis and hemostasis. oncotarget.com Platelet aggregation, a key event in thrombus formation, is primarily mediated by the binding of fibrinogen to the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of activated platelets. nih.govnih.govthieme-connect.com Fibrinogen contains RGD sequences that serve as the recognition sites for αIIbβ3. nih.govresearchgate.net
Synthetic RGD peptides and their mimetics have been developed as potent anti-thrombotic agents. nih.gov These agents function as competitive antagonists, blocking the binding of fibrinogen and other adhesive proteins like fibronectin and von Willebrand factor to the platelet αIIbβ3 receptor. nih.govmdpi.comthieme-connect.com This inhibition prevents the cross-linking of platelets, thereby disrupting platelet aggregation and thrombus formation. nih.govmdpi.com
Disintegrins, a family of RGD-containing polypeptides found in snake venom, were among the first potent inhibitors of αIIbβ3 to be identified. mdpi.commdpi.com Research based on these natural compounds has led to the development of synthetic RGD-mimetic drugs. nih.govmdpi.com While clinically effective, some first-generation agents have been associated with limitations. mdpi.commdpi.com Ongoing research focuses on designing novel RGD-based peptides with improved properties, such as dual-target inhibitors that act on both platelet aggregation and the coagulation cascade, potentially offering enhanced antithrombotic efficacy. thieme-connect.comresearchgate.net For example, a novel peptide was constructed that combines a direct thrombin inhibitor with an RGD sequence to inhibit both coagulation and platelet aggregation. thieme-connect.com
Table 2: RGD-Containing Peptides and Mimetics in Platelet Aggregation Research
| Agent Type | Mechanism of Action | Research Finding |
|---|---|---|
| Linear RGD Peptides (e.g., RGDS) | Competitive inhibition of fibrinogen binding to αIIbβ3. nih.gov | Demonstrates inhibition of platelet aggregation in vitro and in vivo. thieme-connect.com |
| Cyclic RGD Peptides | Higher affinity and stability compared to linear peptides. | Often show more potent inhibition of platelet aggregation. |
| Disintegrins (e.g., Trigramin) | Potent natural antagonists of αIIbβ3 from snake venom. mdpi.com | Serve as a basis for the development of synthetic anti-thrombotic agents. mdpi.com |
| RGD Mimetics (e.g., Eptifibatide) | Non-peptide molecules that mimic the RGD structure. | Used clinically to prevent thrombosis during coronary interventions. mdpi.com |
| Dual-Target Peptides (e.g., PTIP) | Fused peptide with RGD sequence and thrombin inhibitor. thieme-connect.com | Inhibits both platelet aggregation and thrombin-mediated coagulation in preclinical models. thieme-connect.comresearchgate.net |
Wound Healing and Tissue Repair
The process of wound healing is a complex biological cascade involving cell adhesion, migration, proliferation, and differentiation, all of which are heavily influenced by integrin-ECM interactions. ontosight.ai The RGD sequence, being a primary cell attachment motif in key ECM proteins like fibronectin and collagen, plays a crucial role in tissue repair. ontosight.aifrontiersin.org
In tissue engineering, RGD peptides are widely incorporated into biomaterials and scaffolds to enhance their bioactivity and promote tissue regeneration. researchgate.netnih.govcellgs.com Most synthetic biomaterials are inherently bio-inert, lacking the surface cues necessary for optimal cell attachment and function. frontiersin.org By functionalizing these materials with RGD peptides, researchers can create a more cell-friendly microenvironment that mimics the natural ECM. frontiersin.orgscielo.br
This strategy has been shown to:
Promote Cell Adhesion: RGD-modified surfaces significantly improve the attachment of various cell types, including fibroblasts, osteoblasts, and stem cells, which is the first critical step for tissue integration. nih.govfrontiersin.orgscielo.br
Enhance Cell Migration and Proliferation: By engaging with integrins, immobilized RGD peptides can stimulate signaling pathways that promote cell migration into the wound site and proliferation to repopulate the damaged area. scielo.br
Facilitate Angiogenesis: The formation of new blood vessels is essential for supplying nutrients and oxygen to the regenerating tissue. RGD peptides can promote angiogenesis by supporting the adhesion and migration of endothelial cells. ontosight.aifrontiersin.orgnih.gov
For instance, gelatin, a denatured form of collagen, retains RGD adhesion motifs and is used in hydrogels for soft tissue repair, where it facilitates cell attachment and matrix degradation, crucial aspects of wound closure. frontiersin.org Studies have shown that incorporating RGD peptides into scaffolds can improve cardiac tissue regeneration, enhance bone repair, and accelerate the healing of skin wounds. nih.govfrontiersin.org
Cardiovascular Applications (e.g., Stent Endothelialization, Vasodilation)
RGD peptides are being explored for several cardiovascular applications due to their influence on endothelial cells, smooth muscle cells, and platelets.
Stent Endothelialization: Coronary stents are used to open occluded arteries, but their long-term success can be compromised by in-stent restenosis (re-narrowing of the artery) and late stent thrombosis. mdpi.comopenaccessjournals.com A primary cause of these complications is delayed or incomplete healing of the endothelial lining over the stent struts. mdpi.com Coating stent surfaces with RGD peptides is a strategy to accelerate this healing process, known as endothelialization. nih.govupc.edu
By immobilizing RGD peptides onto the stent material, the device becomes more attractive to circulating endothelial progenitor cells (EPCs) and adjacent endothelial cells (ECs). nih.govfrontiersin.org This promotes rapid cell adhesion, migration, and proliferation, leading to the formation of a healthy endothelial layer that covers the stent. mdpi.comupc.edu A functional endothelium is non-thrombogenic and helps to inhibit the proliferation of smooth muscle cells, which contributes to restenosis. frontiersin.org Research has shown that RGD-functionalized stents lead to increased endothelial cell adhesion and coverage compared to bare-metal stents in preclinical models. nih.govupc.edu
Vasodilation: Soluble RGD-containing peptides have been shown to cause vasodilation (widening of blood vessels) in various vascular beds, including coronary arterioles. ahajournals.orgnih.gov This effect is mediated by the interaction of RGD peptides with integrins, such as αvβ3, expressed on vascular smooth muscle cells and endothelial cells. ahajournals.org The binding of RGD can trigger intracellular signaling cascades that lead to the production of vasodilatory molecules like nitric oxide (NO) and prostaglandins. nih.govnih.govcapes.gov.br
Studies on isolated arterioles have demonstrated that applying RGD peptides causes immediate vasodilation. ahajournals.org This response is dependent on the endothelium in some cases, indicating the involvement of NO release. nih.gov Furthermore, integrin-matrix interactions are critical for transducing the mechanical force of blood flow (shear stress) into the biochemical signals that cause flow-mediated vasodilation. capes.gov.brahajournals.org Blocking these interactions with RGD peptides can inhibit this important physiological response. capes.gov.brahajournals.org This suggests that RGD-containing fragments released during tissue injury could act as signals to regulate local blood flow. ahajournals.org
Neuroscience Research (Neural Cell Adhesion and Migration)
In the central and peripheral nervous systems, integrin-mediated adhesion and signaling are vital for development, synaptic regulation, and repair after injury. ufpa.brkarger.com RGD-binding integrins are expressed in the brain and are involved in controlling neural cell migration, neurite outgrowth, and synapse formation. ufpa.brkarger.com
RGD peptides serve as powerful tools in neuroscience research to:
Study Neural Cell Behavior: Researchers use RGD peptides to investigate the fundamental mechanisms of how neurons and glial cells adhere to the ECM and migrate. cellgs.comjneurosci.org By adding soluble RGD peptides to cell cultures, scientists can block integrin-ECM interactions and observe the impact on processes like axon guidance and cell positioning. jneurosci.org For example, studies have shown that RGD peptides can inhibit the migration of neuroblastoma cells on fibronectin, confirming the role of RGD-binding integrins in this process. jneurosci.org
Develop Biomaterials for Neural Tissue Engineering: Following injury to the nervous system, such as spinal cord injury, creating a supportive environment for regeneration is a major challenge. Biomaterials, such as hydrogels, functionalized with RGD peptides are being developed to serve as scaffolds that promote the survival, adhesion, and differentiation of neural stem cells (NSCs). frontiersin.orgmdpi.com Studies have shown that the density of RGD peptides on a substrate can influence NSC adhesion and proliferation. frontiersin.orgnih.gov Hydrogels containing RGD have been found to support NSC adhesion via integrin receptors and can promote differentiation into neuronal phenotypes. frontiersin.org The interaction between RGD and integrins on neural cells activates signaling pathways, often involving focal adhesion kinase (FAK), that influence cell fate and behavior. karger.comfrontiersin.org
Table 3: Applications of RGD Peptides in Neuroscience
| Application Area | Specific Use | Research Finding |
|---|---|---|
| Mechanistic Studies | Investigating neural cell migration | RGD peptides inhibit haptotactic migration of neuroblastoma and other cells on fibronectin, demonstrating a primary role for RGD-binding integrins. jneurosci.org |
| Neural Tissue Engineering | Functionalizing hydrogels and scaffolds | RGD-modified hydrogels support neural stem cell (NSC) adhesion, proliferation, and differentiation into neurons. frontiersin.org |
| Synaptic Plasticity Research | Probing integrin function at the synapse | Disengaging β3-containing integrins with RGD peptides can promote the internalization of AMPA receptors, affecting synaptic strength. ufpa.br |
| Nerve Regeneration | Enhancing regenerative growth | Biomaterials incorporating RGD can provide a permissive substrate for axon outgrowth and guidance after injury. mdpi.com |
Challenges and Future Directions in Rgd Peptide Research
Immunogenicity and Immune Response Considerations
While small peptides are generally considered to have low immunogenicity, the potential for an immune response to RGD-containing constructs cannot be entirely dismissed, particularly when they are part of larger, more complex systems. acs.org The immune system can, in some cases, recognize and mount a response against peptide sequences, which could impact the efficacy and safety of RGD-based therapies.
One area of consideration is the existence of naturally occurring antibodies. Research has shown that intravenous immunoglobulin (IVIg) preparations contain natural IgG antibodies that recognize the RGD sequence. nih.gov These antibodies were found to have an affinity in the micromolar range for synthetic RGD-containing peptides and the RGD-presenting protein fibronectin. nih.gov The presence of such pre-existing antibodies could potentially modulate the effects of administered RGD-based drugs. nih.gov
Future research must continue to evaluate the immunogenic potential of novel RGD-based therapeutics. This includes assessing the impact of peptide conformation, conjugation to nanoparticles or other carriers, and the potential for inducing immunotolerance to prevent unwanted immune responses. mdpi.comfrontiersin.org
In Vivo Stability and Proteolytic Degradation
A significant challenge for the therapeutic use of linear RGD peptides is their poor stability in a biological environment. nih.govmdpi.com Unmodified peptides often have short half-lives in vivo due to rapid breakdown by proteases present in the blood and tissues. mdpi.comnih.gov This proteolytic degradation can severely limit the bioavailability and effectiveness of RGD-based drugs. nih.gov
The susceptibility of RGD peptides to enzymatic cleavage has been a major focus of research. researchgate.net Studies have shown that peptides with terminal amines are subject to significant non-specific degradation when incubated with cells. nih.govresearchgate.net This degradation is a critical factor that can diminish the intended biological activity of the peptide. nih.gov
To address this limitation, several strategies have been developed to enhance the stability of RGD peptides. nih.gov A primary and highly effective approach is cyclization. frontiersin.orgmdpi.com Cyclic RGD peptides, where the linear sequence is constrained into a ring structure, exhibit increased resistance to protease degradation. frontiersin.orgnih.govfrontiersin.org This enhanced stability is attributed to the rigid conformation of the cyclic structure, which makes it a less favorable substrate for proteases. frontiersin.orgfrontiersin.org For example, studies have found that cyclic RGD peptides are more stable at neutral pH, contributing to prolonged biological activity. frontiersin.org
Other chemical modifications have also proven effective in improving stability. These include:
Incorporation of D-amino acids: Replacing a naturally occurring L-amino acid with its D-enantiomer can make the peptide less recognizable to proteases, thereby increasing its stability. rsc.org
Peptidomimetics: Designing synthetic molecules that mimic the structure and function of the RGD motif but are not susceptible to proteolytic cleavage. nih.gov
Conjugation to polymers: Attaching polymers like polyethylene (B3416737) glycol (PEG) to the peptide can shield it from enzymatic attack and increase its circulatory half-life. researchgate.net
Research has demonstrated a positive correlation between the stability of RGD peptides and their biological function, such as promoting cell spreading in hydrogels. nih.govresearchgate.net This underscores the importance of developing proteolytically resistant RGD constructs to ensure their efficacy in in vivo applications. researchgate.net
Heterogeneity of Integrin Expression in Disease States
The effectiveness of RGD-based therapies is fundamentally dependent on the presence and accessibility of their target integrin receptors on diseased cells. nih.gov However, a major challenge is the significant heterogeneity of integrin expression in various pathological conditions, such as cancer. nih.govmdpi.com
Integrins that recognize the RGD motif, including αvβ3, αvβ5, and α5β1, are often overexpressed in tumor cells and the surrounding vasculature, making them attractive targets for anti-cancer therapies. nih.govmdpi.comnih.gov This overexpression is linked to key processes in cancer progression, such as tumor growth, invasion, and the formation of new blood vessels (angiogenesis). mdpi.comnih.gov
The expression levels and specific subtypes of integrins can vary considerably:
Between different tumor types: For example, α5β1 integrin is overexpressed in breast, lung, and colon cancers, while αvβ6 is elevated in pancreatic, lung, and colon tumors. nih.gov
Within the same tumor type: Individual tumors from different patients can exhibit different integrin profiles. nih.gov
Within a single tumor: There can be regional variations in integrin expression within the same tumor mass. mdpi.com
This heterogeneity means that an RGD-based therapy might be effective in some patients but not in others, or even in different areas of the same tumor. nih.govmdpi.com The variable expression of integrins has been a contributing factor to the mixed results seen in clinical trials of RGD-based drugs like cilengitide. mdpi.com
To overcome this challenge, several strategies are being pursued:
Patient Stratification: Developing methods to identify patients whose tumors express high levels of the target integrin, thereby selecting those most likely to respond to the therapy. nih.gov
Dual-Targeting Agents: Creating molecules that can bind to more than one type of integrin or that combine an RGD peptide with another targeting ligand to broaden the range of treatable tumors. snmjournals.org
Imaging for Diagnosis: Using RGD-based imaging agents to visualize integrin expression in tumors before and during treatment, allowing for better patient selection and monitoring of therapeutic response. nih.govsnmjournals.org
Addressing the challenge of heterogeneous integrin expression is crucial for the successful clinical translation of targeted RGD-based therapies. nih.govresearchgate.net
Off-Target Effects and Selectivity for Integrin Subtypes
A critical challenge in the development of RGD-based therapeutics is achieving high selectivity for specific integrin subtypes. rsc.org The simple, linear RGD tripeptide sequence is recognized by at least eight different integrins. acs.org While this broad recognition can be advantageous in some contexts, it often leads to a lack of specificity, resulting in potential off-target effects and reduced therapeutic efficacy. rsc.org
For instance, an RGD drug designed to target αvβ3 integrin on tumor cells might also bind to α5β1 on other cells or αIIbβ3 on platelets, potentially causing unintended biological responses. nih.govacs.org This lack of selectivity has been a significant hurdle in the clinical development of some RGD-based agents. mdpi.com
To address this issue, extensive research has focused on designing modified RGD peptides and peptidomimetics with enhanced affinity and selectivity for a single integrin subtype. nih.govrsc.org Key strategies include:
| Strategy | Description | Research Finding |
| Cyclization | Constraining the RGD sequence within a cyclic peptide structure. The size and composition of the ring can be optimized to favor binding to a specific integrin's conformation. rsc.org | Cyclization can improve affinity for certain integrin subtypes, though it may not always guarantee selectivity on its own. rsc.org |
| Bicyclic Peptides | Creating peptides with two cyclic loops. One loop contains the RGD motif, while the second loop can be modified to enhance selectivity for a particular integrin. rsc.orgacs.org | Bicyclic RGD peptides have been developed that show outstanding selectivity for αvβ3 over other integrins like αvβ5 and α5β1. acs.org |
| Peptidomimetics | Synthesizing non-peptide molecules that mimic the spatial arrangement of the RGD pharmacophore. These can be designed to have high affinity and selectivity. rsc.org | Peptidomimetics have been shown to distinguish between different integrin subtypes both in vitro and in vivo. rsc.org |
| Sequence Modification | Flanking the core RGD sequence with specific amino acids. The residues adjacent to the RGD motif can significantly influence binding affinity and selectivity. acs.org | Adding specific amino acid sequences to the C-terminus of RGD has been shown to increase its affinity for integrin αvβ5. acs.org |
The development of highly selective RGD ligands is crucial for creating safer and more effective targeted therapies. rsc.org By fine-tuning the structure of these molecules, researchers aim to direct them precisely to the desired pathological targets while minimizing interactions with healthy tissues. acs.orgrsc.org
Scalability and Cost of Manufacturing RGD-Based Systems
The transition of RGD-based systems from laboratory research to widespread clinical or commercial use is significantly influenced by the scalability and cost of their manufacturing processes. nih.govfrontiersin.org While the synthesis of simple, linear RGD peptides is relatively straightforward, the production of more complex, modified, and functionalized RGD constructs can be challenging and expensive. nih.govnih.gov
Several factors contribute to the complexity and cost of manufacturing:
Solid-Phase Peptide Synthesis (SPPS): This is a common method for producing peptides. While it allows for precise control over the amino acid sequence, it can be costly, have relatively low yields for longer peptides, and may not be ideal for large-scale industrial production. frontiersin.org
Complex Modifications: The chemical modifications required to improve stability and selectivity, such as cyclization or the incorporation of non-natural amino acids, add extra steps and complexity to the synthesis process. nih.gov
To address these challenges, researchers are exploring more efficient and cost-effective manufacturing strategies:
| Manufacturing Strategy | Description | Potential Impact |
| Recombinant DNA Technology | Using biological systems like bacteria (e.g., E. coli) or yeast to produce RGD-containing peptides or proteins. | Can provide higher yields at a lower cost per batch compared to chemical synthesis, especially for larger constructs. nih.gov |
| Optimized Synthesis Protocols | Improving chemical synthesis methods by optimizing reaction parameters such as temperature and pH to increase yields and reduce costs. nih.gov | Can make traditional synthesis methods more economically viable for larger scale production. nih.gov |
| Efficient Bioconjugation | Employing techniques like "click chemistry" for the site-specific attachment of functional molecules to the RGD peptide, which can simplify the overall process. nih.gov | Streamlines the production of complex RGD-based systems by reducing the number of required steps. nih.gov |
| Scalable Culture Systems | For applications in tissue engineering, developing bioreactors and hydrogel systems that allow for the mass production of cells on RGD-modified materials. biorxiv.orgbiorxiv.org | Can dramatically reduce the culture volume and associated costs for producing cell-based therapies. biorxiv.orgbiorxiv.org |
Overcoming the hurdles of scalability and manufacturing cost is essential for the successful clinical and commercial translation of promising RGD-based technologies, making them accessible for therapeutic and tissue engineering applications. frontiersin.orgnih.gov
Advancements in RGD Peptide Design and Modification for Improved Efficacy
To overcome the inherent limitations of the simple Arg-Gly-Asp tripeptide, significant research efforts have been dedicated to designing and modifying RGD sequences for improved therapeutic efficacy. researchgate.netnih.gov These advancements focus on enhancing stability, increasing target affinity and selectivity, and adding new functionalities. frontiersin.orgfrontiersin.org
A primary strategy for improving efficacy is cyclization . Constraining the peptide backbone into a cyclic structure not only enhances stability against enzymatic degradation but also pre-organizes the RGD motif into a conformation that can lead to higher binding affinity for specific integrins. frontiersin.orgmdpi.com Studies have shown that cyclic RGD peptides can have a significantly greater targeting ability compared to their linear counterparts. frontiersin.org For example, the cyclic peptide Cilengitide was developed as a potent integrin inhibitor. nih.govguidetomalariapharmacology.org
Further refinements in peptide design include:
Bicyclic Peptides: These structures contain two constrained loops, one presenting the RGD sequence and the other providing additional interactions that can dramatically increase selectivity for a specific integrin subtype. rsc.org
Incorporation of D-amino acids: The strategic placement of non-natural D-amino acids can improve proteolytic stability and fine-tune the peptide's conformation for better integrin binding. rsc.org
Peptidomimetics: These are synthetic molecules designed to mimic the three-dimensional structure of the RGD binding motif. They are often more stable and can be engineered for high selectivity. nih.gov
Another major area of advancement is the conjugation of RGD peptides to nanocarriers . By attaching RGD sequences to the surface of nanoparticles, liposomes, or micelles, these delivery systems can be specifically targeted to cells that overexpress integrins. frontiersin.orgnih.govfrontiersin.org This approach offers several advantages:
Enhanced Cellular Uptake: The RGD-integrin interaction facilitates the internalization of the nanocarrier into the target cell through receptor-mediated endocytosis. nih.gov
Targeted Drug Delivery: Therapeutic agents encapsulated within the nanocarrier are delivered directly to the site of disease, which can increase treatment efficacy and reduce side effects on healthy tissues. frontiersin.orgnih.gov
Improved Stability: The nanocarrier can protect the encapsulated drug and the RGD peptide itself from degradation in the bloodstream. nih.gov
These advanced designs, combining sophisticated peptide engineering with nanotechnology, are paving the way for a new generation of RGD-based systems with significantly improved performance for applications in targeted therapy and tissue engineering. frontiersin.orgresearchgate.netnih.gov
Bridging In Vitro Findings to In Vivo Efficacy and Clinical Translation
A significant hurdle in the development of RGD-based technologies is the frequent discrepancy between promising in vitro results and more variable or disappointing outcomes in vivo. nih.govresearchgate.net Translating laboratory findings into effective clinical applications requires a deeper understanding of the complex biological environment that is absent in simplified cell culture models. researchgate.netnih.gov
In vitro studies, which are typically conducted in controlled environments with specific cell lines, have consistently demonstrated the effectiveness of RGD peptides in promoting cell adhesion to a wide variety of materials. nih.gov However, the in vivo environment is far more complex. Following implantation or injection, an RGD-functionalized material or drug is immediately exposed to a multitude of proteins, growth factors, and different cell types present in body fluids and tissues. nih.gov
Several factors contribute to the in vitro-in vivo gap:
Protein Adsorption: In the body, proteins from the blood and interstitial fluid rapidly adsorb onto the surface of an RGD-functionalized material. This creates a complex biological matrix that can alter how cells interact with the synthetic RGD peptides, sometimes masking their effect. nih.gov
Complex Cellular Environment: The in vivo response involves a dynamic interplay between various cell types, including immune cells, which is not replicated in typical in vitro monocultures. nih.gov
Proteolytic Degradation: As discussed previously, the rapid degradation of less stable RGD peptides in vivo can lead to a loss of function that may not be apparent in short-term in vitro assays. nih.govnih.gov
Pharmacokinetics and Biodistribution: The way an RGD-based drug is absorbed, distributed, metabolized, and excreted in a living organism is a critical factor for its efficacy, which cannot be fully predicted from in vitro experiments.
Studies have highlighted this translation challenge. For example, research on RGD-modified microcapsules for cell encapsulation found that higher densities of the RGD peptide were required in vivo to achieve the same functional effects observed with lower densities in vitro. researchgate.net Similarly, a comparison of linear and cyclic RGD amphiphiles for drug delivery showed that while cyclic RGD had better targeting in vitro, the linear version was a more effective drug delivery vehicle in vivo due to better stability and drug loading. nih.gov
To bridge this gap, future research must incorporate more physiologically relevant models, such as co-cultures, 3D tissue models, and appropriate animal models, earlier in the development process. nih.govresearchgate.net Furthermore, a thorough characterization of the in vivo fate of RGD-based systems is essential for understanding their mechanism of action and for designing constructs that are robust enough to function effectively in a complex biological setting, ultimately leading to successful clinical translation. snmjournals.orgresearchgate.net
Personalized Medicine Approaches Utilizing RGD-Based Therapies
Personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, holds significant promise for advancing the clinical application of RGD-based therapies. mdpi.com By considering the specific molecular profile of a patient's disease, clinicians can potentially optimize treatment strategies to improve efficacy and minimize adverse effects. mdpi.comrsc.org
A cornerstone of personalized medicine in the context of RGD therapies is the assessment of integrin expression levels in individual tumors. nih.govmdpi.com Since the effectiveness of an RGD-based drug is dependent on the presence of its target integrins, pre-screening patients for integrin expression can help identify those who are most likely to respond to the treatment. mdpi.com Imaging techniques using radiolabeled RGD peptides are being explored as a non-invasive method to visualize and quantify integrin expression in tumors, providing a potential tool for patient selection and treatment monitoring. thno.orgthno.org
Furthermore, the development of RGD-based therapies can be personalized by designing constructs that target the specific integrin subtypes overexpressed in a particular cancer. nih.gov For instance, different tumor types may exhibit varying levels of αvβ3, αvβ5, or other integrins. nih.govnih.gov By creating RGD peptides or conjugates with a higher affinity for the predominant integrin on a patient's tumor cells, the therapeutic index could be significantly improved. nih.gov
Artificial intelligence (AI) is also emerging as a powerful tool in personalizing RGD-based treatments. mdpi.com AI algorithms can analyze complex patient data, including genomics, proteomics, and imaging information, to predict which patients are most likely to benefit from a specific iRGD-conjugated therapy. mdpi.com This data-driven approach can aid in the development of individualized treatment plans, ultimately leading to better patient outcomes. mdpi.com
The integration of RGD peptides with nanotechnology offers further opportunities for personalized medicine. frontiersin.orgnih.gov Nanocarriers functionalized with RGD can be engineered to release their therapeutic payload in response to specific stimuli within the tumor microenvironment, such as a change in pH. lifetein.com This "smart" drug delivery approach can enhance the precision of the therapy and reduce systemic toxicity. lifetein.com
Below is an interactive data table summarizing key research findings related to personalized medicine approaches with RGD-based therapies.
Compound Information
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CID.
Q & A
Q. Basic Research Focus
- Boyden chamber assays : Quantify migration inhibition by comparing RGD-treated vs. scrambled-peptide controls .
- Wound-healing models : Measure gap closure rates in monolayers exposed to RGD-functionalized substrates .
- Integrin specificity checks : Co-administer αvβ3 or α5β1 inhibitors to isolate pathway contributions .
What computational tools are effective for predicting RGD-integrin interactions?
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina simulate RGD binding to integrin pockets, prioritizing high-affinity conformations .
- Machine learning : Train models on existing crystallography data to predict binding kinetics for novel RGD analogs .
- Dynamic simulations : Use GROMACS for all-atom molecular dynamics to study flexibility and solvent effects .
How to resolve discrepancies in RGD’s role in metastasis inhibition across tumor models?
Advanced Research Focus
Variability stems from tumor microenvironment heterogeneity. Strategies:
- Tissue-specific analysis : Profile integrin expression in patient-derived xenografts (PDX) using RNA sequencing .
- Microenvironment modulation : Test RGD efficacy under hypoxic vs. normoxic conditions to assess oxygen-dependent signaling .
- Meta-analysis : Aggregate data from >10 studies (e.g., via PRISMA guidelines) to identify consensus pathways .
What ethical and reproducibility standards apply to RGD peptide research?
Q. Methodological Guidance
- Data transparency : Share raw SPR curves, adhesion assay images, and peptide synthesis protocols via repositories like Zenodo .
- Citation rigor : Differentiate original findings from prior work (e.g., Ruoslahti’s foundational studies ) using ACS Style Guide standards .
- Replication frameworks : Follow ARRIVE guidelines for in vivo studies to enhance cross-lab reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
